molecular formula C19H30O B8507422 Benzaldehyde, 4-dodecyl-

Benzaldehyde, 4-dodecyl-

Cat. No. B8507422
M. Wt: 274.4 g/mol
InChI Key: PZIXYZBTJGLLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06413447B1

Procedure details

To 70 mL of dehydrated dichloromethane, 24.68 g (100 mmol) of n-dodecylbenzene was added and 36.82 g (189 mmol) of titanium tetrachloride was gradually added in drops. The reaction system kept below 10° C. in an ice bath and 13.16 9 (114 mmol) of 1,1-dichloromethl methy ether added in drops thereto were stirred together below 10° C. for 30 minutes and further stirred at a room temperature for 45 minutes. The resultant reaction mixture was added to 500 mL of ice water. It was extracted four times with 200 mL of dichloromethane and dried overnight on sodium sulfate. The solvent was removed by the use of an evaporator and purified by column chromatography (silica gel, benzene:hexene =1:1). Consequently, 11.22 g (40.2 mmol) of a light yellow slightly viscous liquid was obtained. The yield was 40%.
[Compound]
Name
9
Quantity
114 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
36.82 g
Type
catalyst
Reaction Step Three
Quantity
24.68 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:19][O:20]C(Cl)Cl>[Ti](Cl)(Cl)(Cl)Cl.ClCCl>[CH2:1]([C:13]1[CH:14]=[CH:15][C:16]([CH:19]=[O:20])=[CH:17][CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
9
Quantity
114 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(Cl)Cl
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
36.82 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
24.68 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
thereto were stirred together below 10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction system kept below 10° C. in an ice bath
STIRRING
Type
STIRRING
Details
further stirred at a room temperature for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
It was extracted four times with 200 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
dried overnight on sodium sulfate
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by the use of an evaporator
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, benzene:hexene =1:1)
CUSTOM
Type
CUSTOM
Details
Consequently, 11.22 g (40.2 mmol) of a light yellow slightly viscous liquid was obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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